1-(3-((4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone
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Overview
Description
1-(3-((4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C20H19FN2O4S2 and its molecular weight is 434.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with their targets leading to various changes . For instance, some thiazole derivatives have been found to inhibit quorum sensing in bacteria, thereby preventing biofilm formation and reducing the production of toxins .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways . For example, some thiazole derivatives have been found to inhibit quorum sensing, a key bacterial communication pathway .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
The thiazole ring in 1-(3-((4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone is known to interact with various enzymes, proteins, and other biomolecules . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution and nucleophilic substitution . This makes it a versatile molecule in biochemical reactions.
Cellular Effects
These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone involves several steps. Starting from commercially available raw materials, the synthesis usually begins with the formation of the benzo[d]thiazole ring, followed by the introduction of the fluorine atom into the benzene ring. The piperidine ring is then attached through an ether linkage, followed by sulfonylation and ultimately the ethanone moiety is incorporated.
Industrial Production Methods: In an industrial setting, this synthesis would be scaled up by optimizing each step to maximize yield and purity. This involves refining reaction conditions like temperature, solvent, and the use of catalysts to ensure efficient progression from starting materials to the final compound.
Chemical Reactions Analysis
Types of Reactions it Undergoes: 1-(3-((4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone can participate in various chemical reactions such as nucleophilic substitution reactions due to its fluorobenzene moiety, oxidation-reduction reactions owing to the ethanone and thiazole groups, and sulfonamide-based reactions.
Common Reagents and Conditions Used: Reagents for nucleophilic substitution might include strong nucleophiles like amines or thiols. Oxidation could be performed using agents like potassium permanganate, and reduction using lithium aluminum hydride. The sulfonamide group allows reactions with bases or acids to form new derivatives.
Major Products Formed from these Reactions: Depending on the reactants and conditions, possible products could include fluorinated derivatives, oxidized or reduced analogs, and various substituted piperidine-thiazole conjugates.
4. Scientific Research Applications: The compound’s structure lends itself to numerous applications:
In Chemistry: It serves as a building block in organic synthesis, aiding in the creation of more complex molecules.
In Biology and Medicine: Potential applications might include acting as a pharmacophore in drug design, targeting specific enzymes or receptors. Its thiazole and piperidine structures are motifs often found in biologically active compounds.
In Industry: Could be used in the development of advanced materials or as intermediates in the synthesis of agrochemicals or polymers.
5. Mechanism of Action: The mechanism by which this compound exerts its effects typically involves:
Molecular Targets and Pathways: Interaction with specific enzymes, receptors, or proteins. The thiazole ring might be involved in chelation with metal ions, the fluorobenzene in affecting aromatic interactions, and the sulfonamide group in hydrogen bonding or electrostatic interactions.
Pathways Involved: Depending on its application, pathways might include inhibition of enzymatic activity or modulation of signal transduction pathways in cells.
6. Comparison with Similar Compounds: Compared to similar compounds, this compound stands out due to its unique combination of functional groups:
Similar Compounds: Other sulfonylphenyl ethanone derivatives or benzothiazole analogs.
Uniqueness: The fluorine substitution in the benzothiazole and the piperidine linkage are features that might confer distinct reactivity and biological activity, making this compound a valuable entity for research and development.
That’s a wrap! This compound clearly has a lot of potential in various scientific fields. What’s your take on it?
Properties
IUPAC Name |
1-[3-[4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S2/c1-13(24)14-4-2-5-16(12-14)29(25,26)23-10-8-15(9-11-23)27-20-22-19-17(21)6-3-7-18(19)28-20/h2-7,12,15H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUUUKZIWCHDEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)OC3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.